- Preparation of pyrimidine derivatives as antiviral agents, World Intellectual Property Organization, , ,

Cas no 951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid)

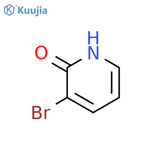

951655-49-5 structure

Nom du produit:(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Numéro CAS:951655-49-5

Le MF:C5H6BNO3

Mégawatts:138.917041301727

MDL:MFCD12964572

CID:1036515

PubChem ID:55262735

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Propriétés chimiques et physiques

Nom et identifiant

-

- B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid

- (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

- (2-oxo-1H-pyridin-3-yl)boronic acid

- 2-hydroxypyridin-3-ylboronic acid

- 2-Oxo-1,2-dihydropyr

- 2-Oxo-1,2-dihydropyridin-3-yl-boronic Acid

- 1,2-Dihydro-2-oxo-pyridin-3-ylboronic acid

- (2-hydroxypyridin-3-yl)boronic acid

- 2-HYDROXYPYRIDINE-3-BORONIC ACID

- 2-hydroxypridine-3-boronic acid

- GLZIGOHMFYRHAO-UHFFFAOYSA-N

- FCH1436974

- AB59785

- AK120936

- OR302583

- BC001410

- 2-oxo-1,2-dihydropyridin-3-ylboronic acid

- AB00

- B-(1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid (ACI)

- AS-46540

- 951655-49-5

- DB-327667

- MFCD12964572

- MFCD10697509

- AKOS016000653

- CS1662

- (1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid

- SCHEMBL321446

- DTXSID90717034

- CS-0053509

- (2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BORONICACID

- SY031727

- AKOS006302942

-

- MDL: MFCD12964572

- Piscine à noyau: 1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8)

- La clé Inchi: GLZIGOHMFYRHAO-UHFFFAOYSA-N

- Sourire: O=C1C(B(O)O)=CC=CN1

Propriétés calculées

- Qualité précise: 139.0440732g/mol

- Masse isotopique unique: 139.0440732g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 1

- Complexité: 209

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 69.6

Propriétés expérimentales

- Dense: 1.36±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilité: Soluble (188 G / l) (25 ºC),

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1102638-10g |

B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid |

951655-49-5 | 95% | 10g |

$3090 | 2024-07-28 | |

| eNovation Chemicals LLC | D499264-250MG |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 250mg |

$85 | 2024-07-21 | |

| eNovation Chemicals LLC | D499264-500MG |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 500mg |

$115 | 2024-07-21 | |

| eNovation Chemicals LLC | D499264-1G |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 1g |

$155 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1194894-1g |

2-Hydroxypyridine-3-boronic Acid |

951655-49-5 | 95% | 1g |

$860 | 2023-09-03 | |

| abcr | AB389689-250 mg |

2-Hydroxypyridine-3-boronic acid, 95%; . |

951655-49-5 | 95% | 250mg |

€301.40 | 2023-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124149-250mg |

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 250mg |

¥370.00 | 2024-04-24 | |

| Advanced ChemBlocks | G-7460-250MG |

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 250MG |

$200 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU12056-100G |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 100g |

¥ 72,586.00 | 2023-04-12 | |

| Chemenu | CM109184-250mg |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 95%+ | 250mg |

$*** | 2023-05-29 |

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Butyllithium , 1,3-Propanediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → rt; rt → 19 °C; 19 °C → 0 °C

1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C

1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, rt → -76 °C

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5

Référence

- Tricyclic compound, and preparation method therefor and medical use thereof, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt

Référence

- Preparation of 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → 19 °C; 19 °C → 0 °C

1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of heterocyclic antiviral compounds as hepatitis C virus NS5B polymerase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 130 °C

Référence

- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -76 °C; 15 min, -76 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5

Référence

- Heterocyclic compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Référence

- Preparation of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Raw materials

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Preparation Products

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Littérature connexe

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

5. Book reviews

951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid) Produits connexes

- 946346-90-3(5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate)

- 1705869-94-8(7-(2,5-difluorophenyl)-4-[6-(propan-2-yloxy)pyridine-3-carbonyl]-1,4-thiazepane)

- 941043-99-8(4-(2-phenylethenesulfonamido)-N-(propan-2-yl)benzamide)

- 2138540-84-6(3-(3-amino-4-fluorophenyl)thiophene-2-carboxylic acid)

- 1805199-21-6(4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-6-methanol)

- 2137735-54-5({6-Cyclopropanecarbonyl-6-azabicyclo[3.2.1]octan-5-yl}methanamine)

- 2171214-28-9(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)

- 1493646-89-1(n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine)

- 2248356-59-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1H-indole-2-carboxylate)

- 1365271-69-7(4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline)

Fournisseurs recommandés

atkchemica

(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Pureté:99%

Quantité:5g

Prix ($):353.0